4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a pyrazolo[3,4-d]pyridazinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a pyrazole derivative with a pyridazine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to scale up the production while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyridazinone derivatives, such as:
- 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 4-methyl-1-phenyl-6-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Uniqueness
What sets 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-ylmethyl group, in particular, may confer unique properties compared to other derivatives.
Properties
IUPAC Name |
4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-16-11-20-23(15-8-3-2-4-9-15)17(16)18(24)22(21-13)12-14-7-5-6-10-19-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDUQAMIJNWULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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